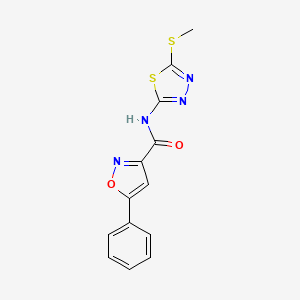

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S2/c1-20-13-16-15-12(21-13)14-11(18)9-7-10(19-17-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHIHCLSULRMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate oxidizing agent.

Formation of the Isoxazole Ring: The isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Coupling of the Rings: The thiadiazole and isoxazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic properties against various cancer cell lines. For instance:

- Cytotoxicity : Studies have shown that thiadiazole derivatives can inhibit cell growth in human colon cancer (HCT116) and lung cancer (H460) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL .

- Mechanism of Action : The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring enhance the anticancer activity by interacting with cellular targets such as tubulin, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| Compound A | HCT116 | 3.29 | Tubulin inhibition |

| Compound B | H460 | 10.0 | Apoptosis induction |

| Compound C | MCF-7 | 0.28 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various pathogens:

- Bacterial Inhibition : Thiadiazole derivatives have demonstrated promising antibacterial effects against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Some derivatives have shown efficacy against fungal strains, indicating potential as antifungal agents.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 12.5 μg/mL |

| Compound E | S. aureus | 6.25 μg/mL |

| Compound F | C. albicans | 15 μg/mL |

Antiviral Applications

Recent studies have highlighted the potential of thiadiazole derivatives as antiviral agents:

- Viral Inhibition : Some compounds have shown activity against viruses such as Dengue virus (DENV), with IC50 values indicating effective inhibition of viral replication .

- Mechanism Insights : The antiviral mechanism is often linked to the ability of these compounds to interfere with viral entry or replication processes.

Table 3: Antiviral Activity of Thiadiazole Derivatives

| Compound | Virus Type | IC50 (μM) |

|---|---|---|

| Compound G | DENV | 2.1 |

| Compound H | TMV (Tobacco Mosaic Virus) | 30.57 |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal reported that a specific thiadiazole derivative exhibited significant growth inhibition in breast cancer cell lines, with detailed SAR analysis revealing critical structural features responsible for its activity .

- Antiviral Research : Another investigation focused on the antiviral properties of thiadiazole derivatives against Dengue virus, demonstrating their potential as therapeutic agents through in vitro assays and molecular docking studies .

Mechanism of Action

The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 1,3,4-Thiadiazole Series

Several analogs with modifications to the thiadiazole substituents or linked moieties have been synthesized and characterized (Table 1). Key comparisons include:

Table 1: Structural and Physicochemical Comparisons of Selected Thiadiazole Derivatives

Functional Group Impact on Properties

- Thioether Substituents: Methylthio (-SMe) and ethylthio (-SEt) groups enhance solubility in nonpolar solvents compared to polar substituents (e.g., -OH or -NH2). Benzylthio (-SBn) further increases lipophilicity but may reduce metabolic stability .

- Isoxazole vs.

Biological Activity

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes current knowledge on the biological activity of this compound, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Isoxazole ring : A five-membered heterocyclic structure that contributes to its reactivity.

- Thiadiazole moiety : Known for various biological activities, including anticancer properties.

- Methylthio group : Enhances lipophilicity, potentially improving bioavailability.

The molecular formula is with a molecular weight of approximately 288.32 g/mol.

Anticancer Properties

Research indicates that derivatives of isoxazole and thiadiazole exhibit significant anticancer activity. For instance:

- Cytotoxicity Studies : Various studies have reported the cytotoxic effects of similar compounds against several cancer cell lines. For example, derivatives of 1,3,4-thiadiazoles have shown IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation by interacting with specific cellular targets such as tubulin .

Antimicrobial Activity

Compounds containing isoxazole rings are also noted for their antimicrobial properties. The presence of the methylthio group may enhance these effects. Studies have demonstrated that related compounds can inhibit both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Key methodologies include:

- Formation of Thiadiazole : This can be achieved through cyclization reactions involving thiosemicarbazides or dithiocarbazates.

- Isoxazole Formation : Subsequent reactions lead to the formation of the isoxazole ring.

- Final Coupling : The carboxamide group is introduced in the final step to yield the target compound.

Q & A

Q. What synthetic methodologies are most effective for preparing N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide?

The compound can be synthesized via cyclocondensation reactions. A two-step approach is recommended:

- Step 1 : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediate thiourea derivatives.

- Step 2 : Cyclize the intermediate in dimethylformamide (DMF) using iodine and triethylamine, which promotes sulfur cleavage and thiadiazole ring formation . Optimization of reaction time and solvent polarity (e.g., acetonitrile vs. DMF) is critical for yield improvement, as demonstrated in analogous thiadiazole syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- 1H and 13C NMR : Essential for confirming substituent positions and verifying the absence of regioisomers. For example, thiadiazole protons typically resonate at δ 7.5–8.5 ppm, while isoxazole protons appear at δ 6.0–7.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) or electron impact (EI) to confirm molecular weight (exact mass: ~385.05 g/mol) and fragment patterns .

- X-ray crystallography : If single crystals are obtained, SHELXL software (via SHELX suite) can refine the crystal structure, resolving bond angles and torsional strain .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Solubility : Poor aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Pre-solubilize in DMSO (<5% v/v) to avoid cellular toxicity .

- Stability : Store at –20°C under inert gas (argon) to prevent oxidation of the methylthio group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?

Discrepancies often arise from:

- Assay Conditions : Adjust pH (e.g., antimicrobial activity varies significantly at pH 5.0 vs. 7.4 due to protonation states) .

- Purity : Validate compound purity (>95%) via reverse-phase HPLC and elemental analysis. Impurities from incomplete cyclization (e.g., unreacted thiourea intermediates) may skew results .

- Cell Line Variability : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and replicate experiments across independent labs .

Q. What computational strategies are suitable for predicting the binding affinity of this compound to target enzymes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB) of target enzymes (e.g., COX-2, topoisomerase II). Focus on hydrophobic interactions between the phenylisoxazole moiety and enzyme active sites .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Key metrics include root-mean-square deviation (RMSD) of the ligand-enzyme complex .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Modify Substituents :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.